3,3'-Dioctadecylindocarbocyanine
Description
Properties
IUPAC Name |
2-[3-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octadecylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H97N2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-50-60-54-46-39-37-44-52(54)58(3,4)56(60)48-43-49-57-59(5,6)53-45-38-40-47-55(53)61(57)51-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h37-40,43-49H,7-36,41-42,50-51H2,1-6H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRJBQGVWNVZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H97N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211775 | |
| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40957-95-7 | |
| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dioctadecylindocarbocyanine typically involves multi-step organic reactions. The starting materials are usually indole derivatives and long-chain alkyl halides. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,3'-Dioctadecylindocarbocyanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted indole derivatives.
Scientific Research Applications
3,3'-Dioctadecylindocarbocyanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3'-Dioctadecylindocarbocyanine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved would depend on the context of its application.
Comparison with Similar Compounds
Physicochemical Properties and Labeling Mechanisms
| Property | 3,3'-Dioctadecylindocarbocyanine | Alexa Fluor Dyes | Bodipy Derivatives | NBD-Phosphatidylcholine |
|---|---|---|---|---|
| Chemical Structure | Carbocyanine with C18 alkyl chains | Sulfonated rhodamine/fluorescein | Boron-dipyrromethene core | Nitrobenzoxadiazole head group |
| Labeling Target | Lipid bilayers (e.g., LDL lipid core) | Covalent binding to proteins | Lipid bilayers or lipid droplets | Phospholipid head groups |
| Fluorescence Stability | High (resistant to photobleaching) | Moderate | High | Low (prone to quenching) |
| Membrane Retention | Excellent (due to long alkyl chains) | N/A (protein-bound) | Moderate | Poor (prone to flip-flop) |
Key Findings :
- Lipid vs. Protein Labeling : Unlike Alexa Fluor dyes, which covalently bind to proteins (e.g., ApoB in LDL), this compound integrates into lipid cores, enabling direct tracking of lipoprotein metabolism without altering protein-receptor interactions . For example, desialylated LDL (desLDL) labeled with both Alexa Fluor and this compound showed identical uptake patterns in macrophages, confirming that desialylation enhances LDL retention irrespective of labeling method .
- Superior Signal-to-Noise Ratio: Compared to other lipophilic dyes (e.g., NBD-cholesterol), this compound exhibits higher fluorescence intensity and stability, enabling precise quantification of LDL receptor activity in flow cytometry . In lymphocytes, its use revealed a 10-fold increase in LDL uptake after culturing in lipoprotein-free media .
- This highlights its utility in studying pathogen-host lipid interactions.
Limitations and Contextual Considerations
- pH Sensitivity : Fluorescence intensity of this compound may decrease in acidic environments (e.g., lysosomes), whereas Alexa Fluor 647 retains stability across pH gradients .
- Cellular Toxicity : Prolonged exposure to dimethyl sulfoxide (DMSO) during labeling (used to dissolve the dye) can affect cell viability, necessitating stringent washing protocols .
Q & A
Q. What is the standard protocol for fluorescently labeling low-density lipoprotein (LDL) with DiI for uptake assays?
Methodological Answer:
- Dissolve DiI in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 3 mg/mL).
- Incubate DiI with LDL (1 mg/mL) at a final concentration of 135 µg DiI per mL LDL for 24 hours at 37°C in the dark.
- Isolate labeled DiI-LDL via ultracentrifugation or dialysis to remove unbound dye .
- Validate labeling efficiency using fluorescence microscopy or spectrophotometry, ensuring minimal free dye contamination.
Q. How should DiI-coated coverslips be prepared for total internal reflection fluorescence microscopy (TIRFM)?
Methodological Answer:
- Dissolve DiI in ethanol (0.5 mg/mL) and apply a droplet to a glass coverslip.
- Rinse thoroughly with distilled water before the ethanol dries to create a stable monolayer of DiI.
- Use rhodamine or fluorescein filter sets for imaging, as DiI exhibits broad excitation/emission spectra (~549/565 nm) .
- Confirm uniformity of the DiI film using fluorescence microscopy before live-cell experiments.
Q. What experimental controls are essential when studying LDL receptor (LDLR) activity with DiI-LDL?
Methodological Answer:
- Include negative controls : (a) Cells treated with excess unlabeled LDL to competitively inhibit DiI-LDL binding. (b) Use LDLR-deficient cell lines or siRNA-mediated LDLR knockdown.
- Use positive controls : Cells treated with proprotein convertase subtilisin/kexin type 9 (PCSK9), which enhances LDLR degradation, reducing DiI-LDL uptake .
- Co-stain with markers like Alexa Fluor 647-labeled PCSK9 to validate receptor colocalization .
Advanced Research Questions
Q. How can discrepancies in DiI-LDL uptake data across cell models be resolved?
Methodological Answer:
- Cell-specific factors : Confirm LDLR expression levels via western blot or flow cytometry. For example, macrophages exhibit scavenger receptor-mediated DiI-acetylated LDL (acLDL) uptake, independent of LDLR .
- Competitive assays : Use ligands like dextran sulfate or fucoidin (scavenger receptor inhibitors) to distinguish LDLR-specific vs. nonspecific uptake .
- Environmental variables : Adjust pH (e.g., acidic conditions enhance PCSK9-LDLR binding) or serum-free incubation to minimize lipoprotein interference .
Q. What methodological considerations apply when co-labeling DiI with other fluorophores?
Methodological Answer:
- Spectral overlap : Avoid pairing DiI with fluorophores like Alexa Fluor 555 or Texas Red. Use far-red dyes (e.g., Alexa Fluor 647) and verify emission separation via spectral unmixing .
- Photobleaching : Limit laser exposure and use antifade reagents for fixed cells.
- Validation : Perform single-label controls to confirm absence of cross-talk in multicolor imaging .
Q. How can DiI film preparation be optimized for consistent evanescent field profiling in TIRFM?
Methodological Answer:
- Concentration : Use 0.5 mg/mL DiI in ethanol to avoid aggregation.
- Coating validation : Image DiI films with a high-numerical-aperture (NA) objective (e.g., NA 1.45) to assess uniformity.
- Beam alignment : Adjust laser focus near the critical angle (e.g., 64° for a 1.52 RI prism) to achieve a penetration depth of ~100 nm. Defocusing the beam reduces intensity gradients .
Q. How can DiI-LDL specificity be validated in competitive binding assays?
Methodological Answer:
- Cold competition : Pre-incubate cells with 10-fold excess unlabeled LDL or acLDL for 1 hour before adding DiI-LDL. A >70% reduction in fluorescence confirms specificity .
- Receptor blocking : Treat cells with anti-LDLR antibodies or siRNA targeting LDLR.
- Lysosomal inhibition : Use chloroquine to block degradation; increased intracellular DiI fluorescence confirms receptor-mediated endocytosis .
Q. What are best practices for quantifying DiI fluorescence in live-cell imaging?
Methodological Answer:
- Calibration : Generate a standard curve using known DiI-LDL concentrations.
- Normalization : Correct for background fluorescence using unlabeled cells or regions of interest (ROIs) without cells.
- Dynamic range : Use low laser power and high-sensitivity detectors (e.g., EM-CCD cameras) to avoid saturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
